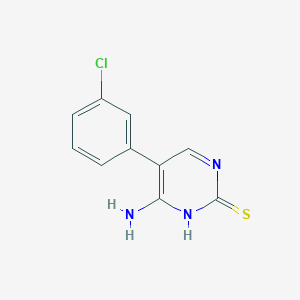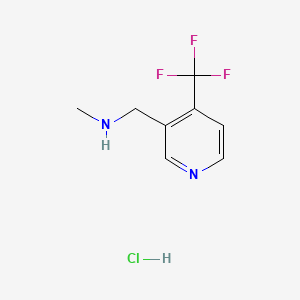
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features furan, pyrazole, pyrimidine, and nitrofuran moieties, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan ring: This step may involve the reaction of a furan derivative with the pyrazole intermediate.
Formation of the pyrimidine ring: This can be synthesized by the reaction of a suitable amine with a β-dicarbonyl compound.
Nitrofuran moiety introduction: This step involves the nitration of a furan derivative followed by coupling with the pyrazole-pyrimidine intermediate.
Final coupling reaction: The final step involves the coupling of the nitrofuran derivative with the pyrazole-pyrimidine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-nitrofuran-2-carboxamide
Uniqueness
The unique combination of furan, pyrazole, pyrimidine, and nitrofuran moieties in “N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide” may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H12N6O6 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N6O6/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)11-3-2-6-28-11)19-16(25)12-4-5-15(29-12)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |
Clé InChI |
DKAIPDWTPIDEHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-(4-bromophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14097376.png)

![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097398.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)

![N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14097419.png)





![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
